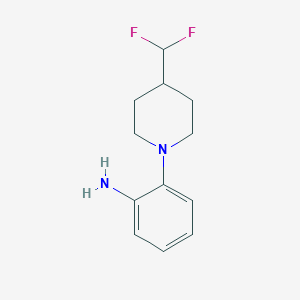

2-(4-(Difluoromethyl)piperidin-1-yl)aniline

Description

Properties

IUPAC Name |

2-[4-(difluoromethyl)piperidin-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2N2/c13-12(14)9-5-7-16(8-6-9)11-4-2-1-3-10(11)15/h1-4,9,12H,5-8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLTXADUUCVGPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)F)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 2-(4-(Difluoromethyl)piperidin-1-yl)aniline are the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These kinases play a significant role in cell growth and survival, and their dysregulation is often associated with the development of cancer.

Mode of Action

2-(4-(Difluoromethyl)piperidin-1-yl)aniline interacts with its targets, ALK and ROS1, by binding to their active sites, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, leading to a disruption in the signaling pathways that promote cell proliferation and survival.

Biochemical Pathways

The inhibition of ALK and ROS1 by 2-(4-(Difluoromethyl)piperidin-1-yl)aniline affects multiple biochemical pathways. These include the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation, and the RAS/RAF/MEK/ERK pathway, which regulates cell growth. The disruption of these pathways leads to the suppression of tumor growth.

Biological Activity

The compound 2-(4-(Difluoromethyl)piperidin-1-yl)aniline is a member of the piperidine class, which is notable for its diverse biological activities and applications in medicinal chemistry. The presence of both an aromatic amine and a difluoromethyl group enhances its potential for interaction with various biological targets, making it a subject of interest in drug development.

Chemical Structure and Properties

2-(4-(Difluoromethyl)piperidin-1-yl)aniline can be characterized by the following structural formula:

This compound features:

- A piperidine ring , which is known for its ability to form hydrogen bonds and interact with biological receptors.

- A difluoromethyl group , which enhances lipophilicity and metabolic stability, potentially improving the pharmacokinetic profile of the compound.

The biological activity of 2-(4-(Difluoromethyl)piperidin-1-yl)aniline is primarily attributed to its ability to bind to specific receptors or enzymes. The difluoromethyl substitution is believed to increase the compound's binding affinity and selectivity, which can lead to modulation of various biological pathways.

Antiviral Activity

Research has shown that compounds similar to 2-(4-(Difluoromethyl)piperidin-1-yl)aniline exhibit significant antiviral properties. For instance, compounds with a trifluoromethyl substitution have been reported to have low IC50 values in antiviral assays, indicating potent activity against viral targets .

| Compound | IC50 (nM) | Selectivity | Activity Type |

|---|---|---|---|

| 2-(4-(Difluoromethyl)piperidin-1-yl)aniline | TBD | TBD | Antiviral |

| 9 | 2.7 | High | Antiviral |

| 6b | 5.1 | Moderate | Antiviral |

Enzyme Inhibition

The compound has also been evaluated for its role in enzyme inhibition. Studies have indicated that piperidine derivatives can inhibit various enzymes, including those involved in metabolic processes. The mechanism often involves competitive inhibition, where the compound competes with the substrate for the active site on the enzyme .

Structure-Activity Relationship (SAR)

SAR studies highlight the importance of functional groups in determining biological activity. The difluoromethyl group significantly enhances metabolic stability compared to other halides. This has been evidenced by studies showing that modifications to the aniline moiety can lead to varying degrees of activity against specific biological targets .

Case Study 1: Antiviral Efficacy

In a recent study, a series of piperidine derivatives were synthesized and tested for their antiviral efficacy. The results indicated that compounds with difluoromethyl substitutions exhibited enhanced stability in plasma and maintained high activity against viral infections, outperforming their non-fluorinated counterparts .

Case Study 2: Enzyme Interaction

Another study focused on evaluating the interaction of difluoromethyl piperidine derivatives with acetylcholinesterase (AChE). It was found that these compounds could effectively inhibit AChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

2-(4-(Difluoromethyl)piperidin-1-yl)aniline has been investigated for its therapeutic properties, particularly in the context of central nervous system disorders. Studies suggest that compounds with similar piperidine structures exhibit neuroprotective effects and can modulate neurotransmitter systems, making them candidates for treating conditions like Alzheimer's disease and depression .

Inhibition of Enzymes

Research indicates that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. For instance, compounds that share structural similarities with 2-(4-(Difluoromethyl)piperidin-1-yl)aniline have been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is relevant for managing metabolic syndrome and related disorders like type 2 diabetes and obesity .

Case Studies

A notable case study involved the synthesis of related piperidine derivatives that demonstrated efficacy in reducing symptoms associated with cognitive decline. These studies highlighted the importance of structural modifications in enhancing bioactivity and selectivity toward target enzymes .

Materials Science

Development of Functional Materials

The difluoromethyl group in 2-(4-(Difluoromethyl)piperidin-1-yl)aniline contributes to its potential as a building block for advanced materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and chemical resistance. Research has shown that adding difluoromethylated compounds to polymers improves their performance in harsh environments .

Surface Modification

Furthermore, this compound can be used to modify surfaces for improved adhesion properties or to impart antimicrobial characteristics. The introduction of piperidine derivatives into coatings has been explored for applications in biomedical devices, where biocompatibility and reduced bacterial colonization are critical .

Environmental Applications

Pollution Remediation

There is growing interest in the use of fluorinated compounds like 2-(4-(Difluoromethyl)piperidin-1-yl)aniline in environmental remediation efforts. These compounds can be effective in adsorbing pollutants from water due to their unique chemical properties. Research has demonstrated their ability to bind heavy metals and organic pollutants, facilitating their removal from contaminated sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 2-(4-(Difluoromethyl)piperidin-1-yl)aniline with structurally related piperidin-1-yl-aniline derivatives, focusing on substituent effects, synthesis, and biological relevance.

Key Observations

Substituent Effects on Physicochemical Properties: The difluoromethyl group in the target compound enhances electronegativity and metabolic stability compared to unsubstituted analogs like 4-(piperidin-1-yl)aniline . This modification may improve bioavailability, as seen in fluorinated kinase inhibitors (e.g., ).

Synthetic Routes :

- Most analogs are synthesized via reductive amination (e.g., ) or nucleophilic substitution (e.g., ). For example, 4-(piperidin-1-yl)aniline is prepared by reacting 4-nitroaniline with piperidine under catalytic hydrogenation .

- The target compound’s synthesis could follow similar protocols, substituting with 4-difluoromethylpiperidine precursors.

Kinase Inhibition: Compounds like 5c–5e () demonstrate substituent-dependent ALK inhibition, highlighting the role of electron-withdrawing groups (e.g., CF₃) in enhancing potency. The difluoromethyl group may similarly modulate kinase binding .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-(Difluoromethyl)piperidin-1-yl)aniline typically follows a multi-step approach:

- Step 1: Preparation or procurement of the aniline derivative as the core scaffold.

- Step 2: Introduction of the piperidin-1-yl group at the 2-position of aniline.

- Step 3: Installation of the difluoromethyl group at the 4-position of the piperidine ring.

This sequence ensures regioselective functionalization and optimal yield.

Difluoromethylation is a key step in the synthesis of this compound. Recent advances have focused on late-stage difluoromethylation methods, which allow the introduction of the difluoromethyl (–CF2H) group onto complex molecules under mild conditions.

Stepwise Strategy: One approach involves coupling aryl halides (e.g., aryl iodides) with difluoromethylating agents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, followed by hydrolysis and decarboxylation to yield difluoromethylated arenes. This method is effective particularly for electron-deficient aryl halides.

Catalytic Methods: Copper(I)-catalyzed hydroamination reactions have been reported to introduce difluoromethylated azepine derivatives under mild conditions using Cu(MeCN)4PF6 catalyst in solvents like 1,4-dioxane at 90 °C. Such catalytic systems could be adapted for difluoromethylation on piperidine rings.

The introduction of the piperidin-1-yl group onto aniline derivatives is commonly achieved via nucleophilic aromatic substitution or palladium-catalyzed amination:

Nucleophilic Substitution: Aniline derivatives bearing suitable leaving groups (e.g., halogens) at the 2-position can be reacted with piperidine under controlled temperatures (0–25 °C) in polar aprotic solvents such as DMF or dichloromethane. Lewis acid catalysts like FeCl3 may be employed to enhance regioselectivity.

Palladium-Catalyzed Amination: Buchwald-Hartwig amination using palladium catalysts (e.g., Pd2(dba)3) with ligands such as XPhos in the presence of bases like potassium phosphate at elevated temperatures (~100–110 °C) can efficiently couple piperidine with aryl halides.

Representative Reaction Conditions and Yields

Purification and Characterization

Purification: The crude product is typically purified by column chromatography using solvent gradients such as dichloromethane/ethyl acetate or ethyl acetate/hexane mixtures. Recrystallization and high-performance liquid chromatography (HPLC) may be employed for higher purity.

Characterization: Structural confirmation is achieved by spectroscopic methods:

- NMR: ^1H NMR shows characteristic piperidine methylene signals (δ 1.4–3.5 ppm) and difluoromethyl protons. ^19F NMR signals for –CF2H appear around δ -120 to -130 ppm.

- IR: C–F stretching vibrations typically appear between 1100–1200 cm⁻¹; N–H stretches are observed at 3350–3450 cm⁻¹.

- XRD: Single-crystal X-ray diffraction can confirm molecular geometry and bond lengths, especially for fluorinated moieties.

Summary of Key Research Findings

Late-stage difluoromethylation methods provide versatile routes to introduce the difluoromethyl group on aromatic and heterocyclic systems, including piperidine derivatives.

Palladium-catalyzed amination remains a robust method for attaching piperidine rings to aniline cores, with reaction parameters significantly influencing yield and selectivity.

Copper(I)-catalyzed hydroamination offers an alternative catalytic route for difluoromethylated nitrogen heterocycles, which could be adapted for this compound.

Optimization of reaction conditions such as temperature, catalyst loading, solvent, and base is critical to maximize yield and purity.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for 2-(4-(difluoromethyl)piperidin-1-yl)aniline?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or reductive amination.

- NAS Approach : React 4-fluoroaniline with 4-(difluoromethyl)piperidine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .

- Reductive Amination : Use a piperidine precursor with a carbonyl group (e.g., 4-(difluoromethyl)piperidin-4-one) and aniline derivatives, employing NaBH₃CN or H₂/Pd-C as reducing agents .

- Key Considerations : Monitor reaction progress via TLC or LC-MS to detect intermediates like Schiff bases or unreacted starting materials.

Q. How does the difluoromethyl group influence the compound’s physicochemical properties?

- Methodological Answer :

- Lipophilicity : The difluoromethyl group increases logP compared to non-fluorinated analogs, as measured by reversed-phase HPLC .

- Electronic Effects : Fluorine’s electron-withdrawing nature reduces electron density on the piperidine nitrogen, altering its basicity (pKa ~7.2 vs. ~8.5 for non-fluorinated analogs) .

- Stability : Assess hydrolytic stability under acidic (pH 2–4) and basic (pH 9–11) conditions using NMR to detect degradation products .

Advanced Research Questions

Q. How can reaction yields be optimized for sterically hindered substitutions involving the difluoromethyl-piperidine moiety?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 24 hours) while maintaining yields >80% by enhancing reaction kinetics .

- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve solubility of the bulky piperidine derivative in polar solvents .

- Steric Maps : Perform DFT calculations to identify favorable spatial orientations for substitution, minimizing steric clashes between the difluoromethyl group and aromatic ring .

Q. What analytical techniques are critical for resolving contradictions in spectroscopic data for this compound?

- Methodological Answer :

- NMR Contradictions : Use 2D NMR (e.g., HSQC, HMBC) to distinguish between overlapping signals caused by the difluoromethyl group’s coupling with adjacent protons .

- Mass Spectrometry : Employ high-resolution MS (HRMS) to differentiate between isobaric impurities (e.g., isomers with fluorinated vs. non-fluorinated side chains) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry by crystallizing the compound with a heavy-atom derivatizing agent .

Q. How does the difluoromethyl group affect the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Buchwald-Hartwig Amination : The electron-withdrawing difluoromethyl group reduces the nucleophilicity of the aniline nitrogen, requiring stronger bases (e.g., t-BuONa) and elevated temperatures (100–120°C) .

- Suzuki-Miyaura Coupling : Fluorine’s inductive effect stabilizes transient Pd complexes, improving yields (up to 75%) when aryl boronic acids are used .

- Side Reactions : Monitor for defluorination under harsh conditions (e.g., >120°C) via ¹⁹F NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.